Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is a chemical compound with the molecular formula C12H9ClN2O3 and a molecular weight of 264.66 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ester group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate typically involves the reaction of 5-chloropyrimidine-2-ol with methyl 4-hydroxybenzoate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further oxidation can yield other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation of the ester group can produce carboxylic acids .
Scientific Research Applications
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(5-bromopyrimidin-2-yl)oxy]benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-[(5-fluoropyrimidin-2-yl)oxy]benzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .
Properties
Molecular Formula |
C12H9ClN2O3 |
---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate |
InChI |
InChI=1S/C12H9ClN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3 |
InChI Key |
KOMBUHHLEYIKFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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